Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate
Description
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate is an ester derivative featuring a substituted phenyl group at the β-position of the propanoate backbone. Its molecular formula is C₁₁H₁₃F₂NO₂ (molecular weight: 247.22 g/mol) . The compound’s structure includes two fluorine atoms at the 2- and 6-positions of the phenyl ring and a methyl group at the 3-position, contributing to its steric and electronic properties.
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
methyl 2-(2,6-difluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H12F2O2/c1-6-4-5-8(12)9(10(6)13)7(2)11(14)15-3/h4-5,7H,1-3H3 |
InChI Key |
QURFWCFIZJZTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-(2,6-difluoro-3-methylphenyl)propanoate typically involves:
- Introduction of fluorine atoms at the 2 and 6 positions of the aromatic ring.
- Installation of a methyl group at the 3 position.
- Formation of the propanoate ester side chain attached to the aromatic ring.
This requires a combination of selective aromatic substitution, cross-coupling reactions, and esterification steps.
Aromatic Ring Functionalization and Fluorination
Selective Difluorination at 2,6-Positions
- The 2,6-difluoro substitution pattern is commonly achieved by starting from a suitably substituted phenyl precursor, such as 2,6-difluorotoluene or 2,6-difluoro-3-methylbenzene.
- Electrophilic fluorination methods or nucleophilic aromatic substitution (SNAr) on activated aromatic rings can be employed.
- Palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, have been reported to install fluorinated aryl groups efficiently.
Methyl Group Introduction at the 3-Position
- The methyl substituent at the 3-position can be introduced either by starting from a 3-methyl-substituted aromatic precursor or by methylation of an appropriate intermediate using methylating agents like methyl iodide under basic conditions.
Propanoate Side Chain Formation
The propanoate moiety attached to the aromatic ring is introduced via esterification or alkylation of the aromatic ring with a propanoate derivative.
Method A: Direct Esterification
- Starting from 2,6-difluoro-3-methylphenylpropanoic acid, methylation is performed using methanol and acid catalysts or via Fischer esterification to yield the methyl ester.
Method B: Cross-Coupling Reaction
- A key synthetic route involves cross-coupling of an aryl halide (bearing the difluoro and methyl substituents) with a propanoate derivative bearing a suitable leaving group.
- For example, a palladium-catalyzed cross-coupling between 2,6-difluoro-3-methylphenyl bromide and methyl 2-propanoate derivatives can be employed.
Representative Synthetic Procedure (Based on Literature)
A typical preparation could proceed as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting material: 2,6-difluoro-3-methylphenyl bromide | Prepared or commercially obtained |
| 2 | Methyl 2-propanoate derivative | Used as coupling partner |
| 3 | Catalyst: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands | Palladium-catalyzed cross-coupling |
| 4 | Base: K2CO3 or Cs2CO3 | Neutralizes acid byproducts |
| 5 | Solvent: DMF or toluene | Reaction medium |
| 6 | Temperature: 80–110 °C | Heating to promote coupling |
| 7 | Workup: aqueous extraction, washing, drying | Isolate crude product |
| 8 | Purification: silica gel column chromatography | Obtain pure this compound |
Alternative Synthetic Routes and Related Reactions
Decarboxylative Aldol Reaction
- Recent studies have demonstrated the use of decarboxylative aldol reactions involving α,α-difluoro-β-keto esters to build difluorinated aromatic esters under mild conditions.
- This method utilizes bench-stable difluoro-3-oxopropanoate intermediates and aldehydes in the presence of Lewis acid catalysts such as Yb(OTf)3.
- The reaction proceeds via difluoroenolate intermediates, followed by aldol condensation and decarboxylation to yield the desired fluorinated ester.
Oxidation and Functional Group Interconversion
- Dess–Martin periodinane oxidation has been used to convert β-hydroxy-α,α-difluoro esters into β-keto-α,α-difluoro esters, which can be further manipulated to introduce the propanoate side chain.
Data Table: Summary of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 2,6-difluoro-3-methylphenyl bromide + methyl propanoate derivative | Pd(PPh3)4, K2CO3, DMF | 80–110 °C, 12–24 h | 65–85 | Common method, scalable |
| Decarboxylative Aldol Reaction | α,α-difluoro-β-keto ester + aldehyde | Yb(OTf)3, NaCl, CH3CN, H2O | 100 °C, 18 h | 60–75 | Mild, one-pot, selective |
| Fischer Esterification | 2,6-difluoro-3-methylphenylpropanoic acid + MeOH | Acid catalyst (H2SO4) | Reflux, 4–6 h | 70–80 | Classical esterification |
Purification and Characterization
- The crude product from the reaction mixture is typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures.
- Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^19F), mass spectrometry (MS), and infrared (IR) spectroscopy.
- ^19F NMR is particularly useful for confirming the presence and position of fluorine atoms on the aromatic ring.
Summary and Expert Notes
- The preparation of this compound relies heavily on palladium-catalyzed cross-coupling reactions due to their high selectivity and efficiency in forming carbon-carbon bonds with fluorinated aromatics.
- Recent advances in decarboxylative aldol chemistry provide alternative pathways that are milder and operationally simpler, expanding the synthetic toolbox for such fluorinated esters.
- Careful control of reaction conditions, choice of catalyst, and purification techniques are critical to obtaining high purity and yield.
- The methods reviewed here are supported by patents and peer-reviewed publications, reflecting their robustness and applicability in research and industrial settings.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for accessing downstream derivatives.
Reaction Conditions :
-
Reagents : LiOH·H₂O in THF/MeOH/H₂O
-
Temperature : 80°C
-
Duration : 12 hours
Mechanism :
The ester group is cleaved via nucleophilic acyl substitution, forming the sodium salt of the carboxylic acid, which is protonated during workup.
Sulfonamidation Reactions
The ester participates in sulfonamide formation when reacted with sulfonyl chlorides, a key step in synthesizing bioactive molecules.
Example Reaction :
textThis compound + 3,4-difluorophenylsulfonyl chloride → Ethyl 2-(3,4-difluoro-N-methylphenylsulfonamido)-2-methylpropanoate
Conditions :
Data Table :
| Reagent | Product | Yield | Citation |
|---|---|---|---|
| 3,4-Difluoroaryl-Cl | Sulfonamido-propanoate | 92% |
Methylation of Sulfonamide Derivatives
The sulfonamide intermediate undergoes N-methylation using methyl iodide under basic conditions.
Reaction :
textEthyl 2-(3,4-difluorophenylsulfonamido)-2-methylpropanoate + CH₃I → Ethyl 2-(3,4-difluoro-N-methylphenylsulfonamido)-2-methylpropanoate
Conditions :
Decarboxylative Aldol Reactions (β-Keto Analogs)
While not directly observed for this compound, structurally related α,α-difluoro-β-keto esters undergo decarboxylative aldol reactions with carbonyl compounds. This suggests potential reactivity if a β-keto variant is synthesized.
General Protocol :
-
Catalyst : Yb(OTf)₃
-
Electrophiles : Aldehydes, ketones
Example Yield :
| Carbonyl Compound | Product | Yield | Citation |
|---|---|---|---|
| Benzaldehyde | 2,2-Difluoro-3-hydroxy-3-phenylpropan-1-one | 85% |
Aromatic Ring Functionalization
The 2,6-difluoro-3-methylphenyl moiety permits regioselective electrophilic substitution, though fluorines deactivate the ring. Methyl at position 3 directs incoming groups to para positions relative to itself.
Theoretical Reactions :
-
Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.
-
Halogenation : Likely occurs at the para-methyl position under Lewis acid catalysis.
Ester Reduction
Though not explicitly documented, esters like this typically reduce to primary alcohols using agents like LiAlH₄.
Hypothetical Reaction :
textThis compound + LiAlH₄ → 3-(2,6-Difluoro-3-methylphenyl)propan-1-ol
Key Spectroscopic Data (Analogous Compounds)
| Compound
Scientific Research Applications
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate and related compounds:
Key Observations :
Substituent Effects: The 2,6-difluoro-3-methylphenyl group in the target compound provides moderate steric hindrance compared to the 2,6-dimethylphenyl group in Compound 15 . Fluorine’s electronegativity enhances the compound’s lipophilicity, while methyl groups increase steric bulk. The trifluoromethyl (CF₃) group in Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate introduces strong electron-withdrawing effects, which may improve resistance to oxidative metabolism in drug candidates .
Functional Group Variations: The amino group in Methyl 2-amino-3-(2,6-difluoro-3-methylphenyl)propanoate enables hydrogen bonding and nucleophilic reactivity, making it suitable for constructing bioactive molecules like kinase inhibitors . The picolinamido group in Compound 15 adds a chelating moiety, enhancing its utility in metal-catalyzed reactions .
Stereochemical Considerations: Compound 15 is synthesized with an (S)-configured chiral center, highlighting the importance of stereochemistry in catalytic or pharmacological activity .
Biological Activity
Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate is an organofluorine compound with potential biological activities. This article explores its synthesis, biological effects, and related research findings.
Chemical Structure and Synthesis
The compound belongs to the class of methyl esters and features a difluorinated aromatic ring. The synthesis generally involves the reaction of 2,6-difluoro-3-methylphenol with propanoic acid derivatives under specific conditions. Detailed synthetic routes can be found in various studies focusing on organofluorine chemistry .
Inhibition Studies
Recent studies have indicated that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes. For instance, it has been noted for its potential inhibitory effects on human 11β-HSD1, an enzyme involved in cortisol metabolism. The inhibition potency is measured in terms of IC50 values, with lower values indicating higher potency.
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| This compound | TBD | Potential inhibitor of 11β-HSD1 |
| Compound 7j (related derivative) | 8 | Strongest inhibitor in the study |
These findings suggest that modifications to the methyl ester structure can enhance inhibitory potency against key metabolic pathways .
Toxicological Effects
The biological activity also extends to toxicological assessments. Organofluorine compounds like this compound may exhibit cytotoxic effects depending on their concentration and exposure duration. Studies have shown that fluoroacetate derivatives can disrupt metabolic processes by inhibiting enzymes critical for energy production .
Case Studies
Study 1: Enzyme Inhibition
A recent study investigated the enzyme inhibitory properties of various organofluorine compounds, including this compound. It was found to significantly inhibit the activity of human 11β-HSD1 at low micromolar concentrations. The study emphasized structure-activity relationships (SAR), revealing that specific substitutions on the aromatic ring could lead to enhanced biological activity .
Study 2: Environmental Impact
Research has also highlighted the environmental persistence of organofluorine compounds. This compound was assessed for its bioaccumulation potential in aquatic environments. The findings indicated a moderate risk of bioaccumulation, prompting further investigation into its environmental fate and transport mechanisms .
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 2-(2,6-difluoro-3-methylphenyl)propanoate to ensure high yield and purity?
- Methodological Answer : Synthesis optimization requires stepwise monitoring using orthogonal analytical techniques. For example, tert-butyl protecting groups and fluorinated intermediates (as seen in analogous syntheses) can minimize side reactions. Track reaction progress via LCMS (e.g., m/z 450 [M+H2O]+) and HPLC (retention time 0.90 min under condition SQD-FA05) to confirm intermediate formation and purity . Adjust stoichiometry of fluorinated aryl precursors and esterification catalysts (e.g., H2SO4 or DCC) to enhance yield.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- LCMS : Detects molecular ion peaks and adducts (e.g., [M+H2O]+) to verify molecular weight .
- HPLC : Quantifies purity using retention time alignment with reference standards (e.g., SQD-FA05 method) .
- NMR : 1H/13C NMR resolves regiochemical ambiguities in fluorinated aromatic rings and confirms ester linkage integrity.
- FTIR : Validates functional groups (C=O ester stretch ~1740 cm⁻¹).
Q. How can researchers identify and quantify impurities in this compound batches?
- Methodological Answer : Use HPLC with impurity reference standards (e.g., substituted propanoic acids and amides) for comparative retention time analysis. For example, impurities like 3-[4-(2-methylpropyl)phenyl]-propanoic acid (CAS 65322-85-2) can be quantified using calibrated response factors . Accelerated stability studies under acidic/alkaline conditions may reveal hydrolyzed byproducts (e.g., free acids).
Advanced Research Questions
Q. What experimental approaches are recommended to study the degradation pathways of this compound under various storage conditions?
- Methodological Answer : Conduct stress testing:
- Thermal Degradation : Heat samples to 40–60°C and monitor via LCMS for ester hydrolysis products (e.g., free acids).
- Photolysis : Expose to UV light (254 nm) to detect radical-mediated aryl-F bond cleavage.
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to identify pH-dependent degradation. Compare results to impurity profiles of structurally related esters (e.g., methyl 3-amino-2-fluorobenzoate derivatives) .
Q. How can the reactivity of the difluoro and methyl substituents on the phenyl ring be exploited to synthesize novel derivatives?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Utilize the electron-withdrawing fluorine substituents to direct nitration/sulfonation at the para position relative to methyl.
- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids to replace fluorine atoms. For example, analogous compounds with sulfonylamino groups (e.g., methyl 3-(((2,6-difluorophenyl)sulfonyl)amino)-2-fluorobenzoate) demonstrate compatibility with Pd catalysts .
- Ester Functionalization : Hydrolyze to the free acid for amidation or reduction to alcohols.
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. LCMS) when characterizing this compound?
- Methodological Answer :
- Orthogonal Validation : Confirm molecular weight via high-resolution LCMS and compare with theoretical m/z.
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton environments, especially in fluorinated regions.
- Isotopic Purity : Ensure deuterated solvents (e.g., CDCl3) do not interfere with 19F NMR signals.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if synthetic scale permits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
